2,5-Dimethoxy-4-nitroaniline

Description

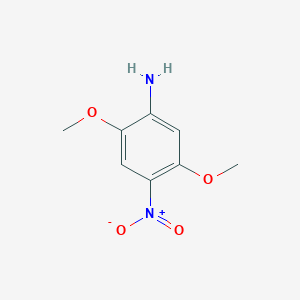

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dimethoxy-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-13-7-4-6(10(11)12)8(14-2)3-5(7)9/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQGTYFYOODGOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064223 | |

| Record name | Benzenamine, 2,5-dimethoxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6313-37-7 | |

| Record name | 2,5-Dimethoxy-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6313-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxy-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006313377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxy-4-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,5-dimethoxy-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2,5-dimethoxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxy-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHOXY-4-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2HYL98VB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethoxy-4-nitroaniline

Introduction and Strategic Importance

2,5-Dimethoxy-4-nitroaniline, identified by CAS Number 6313-37-7, is an aromatic amine derivative of significant interest in various fields of chemical synthesis.[1][2] Its molecular architecture, featuring a nitro group positioned para to an aniline moiety and flanked by two methoxy groups, imparts a unique combination of electronic and steric properties. This makes it a valuable intermediate in the synthesis of dyes, pigments, and specialized pharmaceutical compounds.[2][3] The strategic placement of electron-donating methoxy groups and an amino group, along with a powerful electron-withdrawing nitro group, creates a polarized aromatic system that is key to its reactivity and chromophoric properties.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. The objective is to equip researchers with the foundational data and validated experimental methodologies required for its effective application in research and development. We will delve into its structural, thermal, spectroscopic, and safety profiles, grounding all claims in authoritative data and providing actionable protocols for laboratory verification.

Molecular and Structural Properties

The identity and purity of a chemical reagent are paramount for reproducible research. The fundamental structural characteristics of this compound are summarized below.

Key Identifiers and Structural Formula

The compound is unequivocally identified by its CAS Registry Number and its IUPAC name, which precisely describes its chemical structure.[1]

-

IUPAC Name: this compound[1]

-

CAS Number: 6313-37-7[1]

-

Molecular Formula: C₈H₁₀N₂O₄[1]

-

Molecular Weight: 198.18 g/mol [1]

-

Canonical SMILES: COC1=CC(=C(C=C1N)OC)[O-][1]

Molecular Structure Diagram

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and interactions. The diagram below illustrates the structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

A quantitative understanding of a compound's physical properties is essential for designing experiments, from reaction setup to purification and storage. The following table consolidates the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Appearance | Dark khaki granular crystalline powder | [5][6] |

| Melting Point | 152-155 °C | [4][6] |

| Boiling Point | 401.5 °C at 760 mmHg (estimated) | [6] |

| Density | ~1.31 g/cm³ | [6] |

| pKa | 0.60 ± 0.14 (Predicted) | [5] |

| LogP (Octanol/Water) | 2.29860 (XLogP3) | [6] |

Spectroscopic Profile

Spectroscopic analysis is the cornerstone of chemical identification and structural elucidation. The unique electronic and vibrational states of this compound give rise to a distinct spectroscopic fingerprint.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. The IR spectrum of this molecule is characterized by strong absorptions corresponding to the N-H bonds of the amine, the N-O bonds of the nitro group, and the C-O bonds of the methoxy groups.

-

N-H Stretching: Typically observed in the 3300-3500 cm⁻¹ region.

-

Aromatic C-H Stretching: Found just above 3000 cm⁻¹.

-

Asymmetric NO₂ Stretching: A strong band typically appears around 1500-1530 cm⁻¹.[7][8]

-

Symmetric NO₂ Stretching: A strong band is expected near 1310-1360 cm⁻¹.[7]

-

C-O-C Stretching (Methoxy): Strong bands are characteristic in the 1200-1250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule.

-

¹H NMR (CDCl₃):

-

The methoxy groups (-OCH₃) will appear as two distinct singlets, likely in the δ 3.8-4.0 ppm range.

-

The amino group (-NH₂) protons will present as a broad singlet.

-

Two singlets corresponding to the two non-equivalent aromatic protons are expected.[9] The exact chemical shifts are influenced by the electronic effects of the substituents on the ring.

-

UV-Visible (UV-Vis) Spectroscopy

The extended conjugation and presence of strong chromophores (nitro group) and auxochromes (amino and methoxy groups) in this compound result in strong absorption in the UV-Visible range. This property is fundamental to its use in dye synthesis. The maximum absorption wavelength (λmax) is typically observed in the 380-410 nm range, indicative of a π → π* transition within the highly conjugated system.[10]

Reactivity, Stability, and Handling

Chemical Stability and Storage

This compound is a stable solid under standard laboratory conditions.

-

Storage: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][6] The compound should be kept away from incompatible substances such as strong oxidizing agents.[11]

Key Reactivity Insights

The molecule's reactivity is dominated by the interplay of its functional groups:

-

The amino group can be readily diazotized and used in azo-coupling reactions, a cornerstone of dye chemistry.

-

The nitro group is a powerful deactivating group for electrophilic aromatic substitution but can be reduced to an amino group, providing a route to other substituted anilines.

-

The aromatic ring is electron-rich due to the methoxy and amino groups, but the nitro group significantly influences the regioselectivity of substitution reactions.

Safety and Hazard Profile

It is imperative to handle this compound with appropriate safety precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1][12]

-

Signal Word: Warning.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12] Work should be conducted in a well-ventilated area or under a chemical fume hood.

Experimental Protocols

The following protocols represent standard, self-validating methodologies for the characterization of this compound. The causality behind key steps is explained to enhance experimental robustness.

Protocol: Melting Point Determination for Purity Assessment

Principle: The melting point of a pure crystalline solid is a sharp, characteristic range. Impurities depress and broaden this range. This protocol uses a calibrated digital melting point apparatus for accurate determination.

Methodology:

-

Calibration Check: Before analysis, verify the apparatus's accuracy using a certified melting point standard (e.g., benzophenone) with a known, sharp melting point. This step validates the instrument's performance.

-

Sample Preparation: Finely crush a small amount of the dark khaki powder to ensure uniform heat transfer.[5][6] Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Heating Protocol: Place the capillary in the apparatus. Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point (~152 °C).[4][6]

-

Accurate Determination: When the temperature is ~15 °C below the expected melting point, reduce the ramp rate to 1-2 °C/min. A slow ramp rate is critical for accurately observing the temperature at which melting begins and ends.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). A pure sample should exhibit a narrow range (≤ 2 °C).

-

Validation: A melting range consistent with the literature value (152-155 °C) provides strong evidence of the compound's identity and high purity.[4]

Workflow: Characterization via FT-IR Spectroscopy

Principle: FT-IR analysis confirms the presence of key functional groups by identifying their characteristic vibrational frequencies. A KBr pellet method is used for solid samples to obtain a high-quality spectrum.

Sources

- 1. This compound | C8H10N2O4 | CID 80581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 6313-37-7 | this compound | Jay Finechem [jayfinechem.com]

- 3. This compound | 6313-37-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. 2,5-二甲氧基-4-硝基苯胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 6313-37-7 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound(6313-37-7) 1H NMR spectrum [chemicalbook.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. capotchem.cn [capotchem.cn]

Introduction: Positioning a Key Chemical Intermediate

An In-Depth Technical Guide to 2,5-Dimethoxy-4-nitroaniline (CAS No. 6313-37-7)

This compound is a substituted aniline that serves as a valuable intermediate in various chemical syntheses. Its unique substitution pattern, featuring two electron-donating methoxy groups and two electron-withdrawing nitro and amino groups on a benzene ring, imparts specific reactivity and properties that make it a crucial building block. This guide provides a comprehensive overview of its chemical and physical characteristics, a plausible synthesis route, key applications, analytical methodologies, and essential safety protocols. The information herein is synthesized to support researchers in leveraging this compound's full potential in their work, from organic synthesis to biochemical assays.

Section 1: Core Chemical and Physical Identity

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This section consolidates the key identifiers and physicochemical data for this compound.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and accurate documentation.

| Identifier | Value | Source |

| CAS Number | 6313-37-7 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₁₀N₂O₄ | [1][2] |

| Molecular Weight | 198.18 g/mol | [1][2] |

| InChI | 1S/C8H10N2O4/c1-13-7-4-6(10(11)12)8(14-2)3-5(7)9/h3-4H,9H2,1-2H3 | [1] |

| InChIKey | ZTQGTYFYOODGOQ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=CC(=C(C=C1N)OC)[O-] | [1] |

| EC Number | 228-640-8 | [1][2] |

| Synonyms | 1-Amino-2,5-dimethoxy-4-nitrobenzene, 2,5-Dimethoxy-4-nitrobenzenamine, 3,6-Dimethoxy-4-nitroaniline | [1][2][3] |

Physicochemical Properties

These properties dictate the compound's behavior in various solvents and physical states, informing decisions on reaction conditions, purification methods, and storage.

| Property | Value | Source |

| Appearance | Dark khaki or Yellow-orange Granular Crystalline Powder | [2][4] |

| Melting Point | 152-155 °C | |

| Boiling Point | 401.5 °C at 760 mmHg | [2][4] |

| Density | 1.307 g/cm³ | [2][4] |

| Flash Point | 196.6 °C | [2][4] |

Section 2: Synthesis Pathway and Protocol

While numerous suppliers offer this compound, understanding its synthesis is crucial for specialized applications or when custom synthesis is required. The most direct conceptual pathway involves the selective reduction of a dinitro precursor.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from commercially available 1,4-dimethoxybenzene. The first step is a dinitration, followed by a selective reduction of one nitro group to an amine. The choice of reducing agent is critical to avoid the reduction of both nitro groups.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol outlines a plausible method for the laboratory-scale synthesis.

Step 1: Dinitration of 1,4-Dimethoxybenzene

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool a mixture of concentrated sulfuric acid and concentrated nitric acid (nitrating mixture) to 0-5 °C in an ice-salt bath.

-

Causality: The exothermic nature of nitration requires strict temperature control to prevent over-nitration and side-product formation.

-

-

Reaction: Slowly add a solution of 1,4-dimethoxybenzene in concentrated sulfuric acid to the nitrating mixture, ensuring the temperature does not exceed 10 °C.

-

Quenching: After the addition is complete, stir the mixture for 2-3 hours, allowing it to slowly warm to room temperature. Pour the reaction mixture onto crushed ice to precipitate the dinitro product.

-

Isolation: Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.

-

Purification: Recrystallize the crude 1,4-dimethoxy-2,5-dinitrobenzene from ethanol to obtain a purified product.

Step 2: Selective Reduction to this compound

-

Preparation: In a round-bottom flask, dissolve the purified 1,4-dimethoxy-2,5-dinitrobenzene in ethanol.

-

Reaction: Prepare a solution of sodium sulfide (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ) in water. Add this solution dropwise to the ethanolic solution of the dinitro compound while stirring. The reaction is typically exothermic and may require gentle cooling.

-

Causality: Sulfide-based reducing agents are known for their ability to selectively reduce one nitro group in the presence of others, a process known as the Zinin reduction. This selectivity is crucial for achieving the desired product.

-

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization.

Section 3: Key Applications and Methodologies

The utility of this compound stems from its role as a versatile intermediate.

Intermediate in Synthesis

This compound is primarily used in the synthesis of more complex molecules.[5] Its amino group can be readily diazotized and coupled to form azo dyes, making it a valuable dye intermediate.[3][5] Furthermore, the amine can be acylated, alkylated, or used in various coupling reactions, while the nitro group can be further reduced or replaced, opening pathways to a wide range of derivatives for pharmaceutical and materials science research.[5]

Biochemical Research: Enzyme Screening

A notable application is its use in screening for the enzyme arylamine N-acetyltransferase (AANAT). AANATs are a family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to arylamines. This compound serves as a substrate in assays to detect and quantify AANAT activity.

Workflow for AANAT Activity Assay

Caption: General workflow for an arylamine N-acetyltransferase (AANAT) assay.

Protocol for AANAT Screening Assay

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of acetyl coenzyme A (Acetyl-CoA) in buffer.

-

Prepare the enzyme extract (e.g., a cell lysate from Bacillus cereus) in an appropriate assay buffer.

-

-

Assay Setup:

-

In a microplate well or microcentrifuge tube, combine the assay buffer, the enzyme extract, and the this compound solution.

-

Pre-incubate the mixture for a short period at the optimal temperature for the enzyme (e.g., 37°C).

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the Acetyl-CoA solution.

-

Incubate the reaction mixture for a defined period (e.g., 10-30 minutes).

-

-

Termination:

-

Stop the reaction by adding a quenching agent, such as trichloroacetic acid (TCA), which denatures the enzyme.

-

-

Detection and Quantification:

-

Quantify the formation of the acetylated product, N-acetyl-2,5-dimethoxy-4-nitroaniline. This can be achieved by:

-

HPLC: Separate the product from the substrate and quantify it by its absorbance at a specific wavelength.

-

Spectrophotometry: If the product has a distinct absorbance maximum compared to the substrate, its concentration can be measured directly.

-

-

Section 4: Analytical Methodologies

Proper analytical methods are essential for verifying the purity of the compound and for its quantification in various matrices.

General Analytical Workflow

A multi-step approach is typically used for the comprehensive analysis of organic compounds like this compound.

Caption: A comprehensive analytical workflow for the subject compound.

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis detector is the method of choice for purity assessment and quantification.[6] Nitroanilines absorb strongly in the UV-visible range, allowing for sensitive detection.[7] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and water.

-

Spectroscopy (NMR, IR):

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are indispensable for structural confirmation.[8] The ¹H NMR spectrum will show distinct signals for the aromatic protons and the methoxy and amine protons, with chemical shifts and splitting patterns confirming the substitution pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks for N-H stretching of the amine, C-H stretching of the aromatic ring and methoxy groups, and strong symmetric and asymmetric stretches for the nitro group (NO₂) would be expected.[9]

-

-

Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.[10]

Section 5: Safety, Handling, and Storage

This compound is classified as hazardous. Strict adherence to safety protocols is mandatory.

GHS Hazard Summary

| Hazard Class | Statement | Pictogram | Code |

| Acute Toxicity, Oral | Harmful if swallowed | GHS07 (Exclamation Mark) | H302 |

| Acute Toxicity, Dermal | Harmful in contact with skin | GHS07 (Exclamation Mark) | H312 |

| Acute Toxicity, Inhalation | Harmful if inhaled | GHS07 (Exclamation Mark) | H332 |

| (Source: Aggregated GHS information from multiple suppliers)[1][11] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: For operations that may generate dust, use an N95 (US) or equivalent dust mask.

-

-

Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[12][13]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[2][5]

-

Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains or waterways.[13]

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80581, this compound. PubChem. [Link]

- Safety Data Sheet. (2023). 2-Methoxy-4-nitroaniline. [Link]

- MSDS of this compound. (2010).

- Google Patents. (2016). CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline.

- Wikipedia. (n.d.). 2,5-Dimethoxy-4-nitroamphetamine. [Link]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 607672, 2,4-Dimethoxy-5-nitroaniline. PubChem. [Link]

- Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. [Link]

- ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]

- ResearchGate. (n.d.).

- MDPI. (n.d.). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. [Link]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7337, 2-Methoxy-4-nitroaniline. PubChem. [Link]

- Taylor & Francis Online. (n.d.). 4-nitroaniline – Knowledge and References. [Link]

- PubMed Central. (2022).

- National Institute of Standards and Technology. (n.d.). p-Nitroaniline. NIST Chemistry WebBook. [Link]

- University Course Material. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

- Taylor & Francis Online. (n.d.).

Sources

- 1. This compound | C8H10N2O4 | CID 80581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. CAS 6313-37-7 | this compound | Jay Finechem [jayfinechem.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 6313-37-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. This compound(6313-37-7) 1H NMR [m.chemicalbook.com]

- 9. lehigh.edu [lehigh.edu]

- 10. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. capotchem.cn [capotchem.cn]

- 12. aarti-industries.com [aarti-industries.com]

- 13. fr.cpachem.com [fr.cpachem.com]

A Comprehensive Spectroscopic Guide to 2,5-Dimethoxy-4-nitroaniline: An Essential Reference for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for 2,5-Dimethoxy-4-nitroaniline (CAS: 6313-37-7), a key intermediate in the synthesis of dyes and pharmaceuticals.[1] As researchers and drug development professionals, the unambiguous confirmation of a molecule's identity and purity is paramount. This document serves as an authoritative reference, detailing the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize this compound. The methodologies and interpretations presented herein are designed to be a self-validating system, ensuring confidence in experimental outcomes.

Molecular Integrity and Fragmentation Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

1.1 The Principle: A Gateway to Molecular Weight and Structure

Mass spectrometry is a cornerstone of molecular analysis, providing the exact molecular weight of a compound and offering insights into its structure through fragmentation patterns.[2] In Electron Ionization (EI), the most common method for GC-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass-to-charge ratio (m/z) of the molecular ion (M⁺) confirms the molecular weight, while the fragmentation pattern serves as a molecular fingerprint.

1.2 Experimental Protocol: GC-MS Analysis

The following is a standard protocol for the GC-MS analysis of a solid organic compound like this compound. The causality behind these steps is to ensure sample purity, efficient volatilization, and optimal separation for clear, interpretable spectra.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane).

-

Injection: Inject 1 µL of the prepared solution into the GC-MS instrument. A split injection is often used to prevent column overloading.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., HP-5ms). A temperature gradient is applied (e.g., starting at 70°C, ramping to 300°C) to separate the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is subjected to EI (typically at 70 eV).

-

Detection: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected, generating a mass spectrum.

1.3 Data Presentation: Mass Spectrum of this compound

The mass spectrum is dominated by the molecular ion peak and characteristic fragment ions.

| m/z | Proposed Fragment Ion | Relative Intensity | Significance |

| 198 | [C₈H₁₀N₂O₄]⁺ | High | Molecular Ion (M⁺)[3] |

| 183 | [M - CH₃]⁺ | High | Loss of a methyl radical from a methoxy group[3] |

| 167 | [M - OCH₃]⁺ | Moderate | Loss of a methoxy radical |

| 152 | [M - NO₂]⁺ | Moderate | Loss of a nitro group |

| 107 | [C₇H₇O]⁺ | High | Further fragmentation[3] |

1.4 Data Interpretation

The spectrum unequivocally confirms the molecular weight of this compound. The base peak at m/z 198 corresponds to the molecular ion (M⁺), consistent with the molecular formula C₈H₁₀N₂O₄.[3] The prominent peak at m/z 183 arises from the loss of a methyl radical (•CH₃), a common and favorable fragmentation for methoxy-substituted aromatic compounds.[3] Subsequent fragmentations, such as the loss of the nitro group (NO₂) to give a peak at m/z 152, further validate the presence of these key functional groups. This fragmentation pattern is a robust verification of the compound's core structure.

1.5 Visualization: GC-MS Workflow

Caption: Workflow for GC-MS analysis of an organic compound.

Functional Group Profiling: Fourier-Transform Infrared (FTIR) Spectroscopy

2.1 The Principle: Probing Molecular Vibrations

FTIR spectroscopy is an indispensable technique for identifying the functional groups within a molecule.[2][4] Specific covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate (stretch, bend). By analyzing the absorption spectrum, we can confirm the presence of key groups like amines (-NH₂), nitro groups (-NO₂), aromatic rings (C=C), and ethers (C-O-C).[5]

2.2 Experimental Protocol: FTIR Analysis (ATR Method)

The Attenuated Total Reflectance (ATR) method is chosen for its simplicity and minimal sample preparation, providing high-quality data from a small amount of solid material.

-

Instrument Background: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Data Presentation: Key IR Absorptions

The FTIR spectrum displays several characteristic absorption bands that confirm the structure of this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3480-3350 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | A doublet in this region is characteristic of a primary amine. |

| 3100-3000 | C-H Aromatic Stretch | Aromatic Ring | Indicates C-H bonds on the benzene ring. |

| 2950-2840 | C-H Aliphatic Stretch | Methoxy (-OCH₃) | Confirms the presence of methyl groups. |

| 1580-1500 | N-O Asymmetric Stretch | Nitro Group (-NO₂) | A very strong absorption, characteristic of nitro compounds. |

| 1500-1450 | C=C Aromatic Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| 1350-1300 | N-O Symmetric Stretch | Nitro Group (-NO₂) | A second strong absorption confirming the nitro group. |

| 1270-1200 | C-O-C Asymmetric Stretch | Aryl Ether | Confirms the methoxy substituents on the aromatic ring. |

| 1050-1020 | C-O-C Symmetric Stretch | Aryl Ether | Further evidence of the ether linkages. |

(Note: Specific peak positions can be found on spectral databases like SpectraBase or in literature for the compound.)[3]

2.4 Data Interpretation

The IR spectrum provides a clear and definitive functional group profile. The presence of a doublet in the 3480-3350 cm⁻¹ region is irrefutable evidence for the primary amine (-NH₂) group. The two most intense bands in the spectrum are the asymmetric and symmetric stretches of the nitro (-NO₂) group, typically found around 1520 cm⁻¹ and 1330 cm⁻¹, respectively. These strong absorptions are a classic signature for aromatic nitro compounds.[6] Finally, the combination of aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, and strong C-O-C ether stretches around 1250 cm⁻¹ and 1030 cm⁻¹ provides a self-validating confirmation of the dimethoxy-substituted aromatic core.

2.5 Visualization: FTIR-ATR Workflow

Caption: Standard workflow for FTIR analysis using the ATR method.

Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1 The Principle: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[2] It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and number of each type of atom.

3.2 Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; the solvent's residual peak should not obscure analyte signals.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity and resolution.

-

¹H NMR Acquisition: A standard proton spectrum is acquired. Key parameters include the number of scans, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: A carbon spectrum is acquired. As ¹³C has a low natural abundance, more scans are required, often taking longer to acquire than a proton spectrum. A proton-decoupled experiment is standard, resulting in sharp singlets for each unique carbon.

3.3 ¹H NMR Analysis

The ¹H NMR spectrum provides a precise map of the proton environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | Singlet | 1H | H-3 (Aromatic) |

| ~6.35 | Singlet | 1H | H-6 (Aromatic) |

| ~4.80 | Broad Singlet | 2H | -NH₂ |

| ~3.90 | Singlet | 3H | -OCH₃ (at C-2) |

| ~3.85 | Singlet | 3H | -OCH₃ (at C-5) |

(Note: Exact chemical shifts are solvent-dependent. Data is referenced from public databases.)[3][7]

3.3.1 ¹H NMR Interpretation

The spectrum is remarkably clean and informative.

-

Aromatic Protons: There are two singlets in the aromatic region, each integrating to 1H. The proton at C-6 (δ ~6.35) is significantly upfield due to the strong electron-donating effects of the adjacent amine and methoxy groups. The proton at C-3 (δ ~7.10) is further downfield as it is adjacent to the electron-withdrawing nitro group. The singlet multiplicity for both confirms they have no adjacent proton neighbors.

-

Amine Protons: The -NH₂ protons typically appear as a broad singlet (δ ~4.80) due to quadrupole broadening and potential hydrogen exchange. The integration of 2H confirms the primary amine.

-

Methoxy Protons: Two distinct singlets, each integrating to 3H, are observed for the two methoxy groups. Their slightly different chemical shifts (δ ~3.90 and ~3.85) indicate they are in non-equivalent chemical environments, which is consistent with the substitution pattern.

3.4 ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum reveals all eight unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | C-2 (C-OCH₃) |

| ~141.5 | C-5 (C-OCH₃) |

| ~139.0 | C-1 (C-NH₂) |

| ~137.5 | C-4 (C-NO₂) |

| ~108.0 | C-3 (Ar C-H) |

| ~98.0 | C-6 (Ar C-H) |

| ~57.0 | -OCH₃ |

| ~56.5 | -OCH₃ |

(Note: Assignments are based on predictive models and comparison with similar structures.)[3]

3.4.1 ¹³C NMR Interpretation

The carbon chemical shifts are highly sensitive to the electronic effects of the substituents.

-

Substituted Carbons: The carbons directly attached to oxygen (C-2, C-5) and nitrogen (C-1, C-4) are the most downfield, appearing between 137-152 ppm. The carbon attached to the strongly withdrawing nitro group (C-4) and the carbon attached to the strongly donating amine group (C-1) are clearly distinguished.

-

Aromatic C-H Carbons: The C-6 carbon (δ ~98.0) is shifted significantly upfield due to the shielding effects of the ortho/para -NH₂ and -OCH₃ groups. Conversely, C-3 (δ ~108.0) is less shielded.

-

Methoxy Carbons: The two methoxy carbons appear as distinct signals around 56-57 ppm, confirming their non-equivalence.

3.5 Visualization: NMR Analysis Workflow

Caption: A comprehensive workflow for NMR structural elucidation.

Conclusion: A Self-Validating Spectroscopic Profile

The structural characterization of this compound is robustly confirmed through the synergistic application of mass spectrometry, and IR and NMR spectroscopy.

-

MS confirms the molecular weight is 198 g/mol and shows logical fragmentation.

-

IR validates the presence of all requisite functional groups: amine, nitro, and aryl ether.

-

NMR provides the definitive connectivity map, confirming the 1,2,4,5-substitution pattern on the aromatic ring.

Each technique provides a layer of evidence that corroborates the findings of the others, forming a self-validating system that ensures the identity and purity of the compound. This guide provides the necessary data, protocols, and interpretive logic for any researcher working with this important chemical intermediate.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- The Royal Society of Chemistry. (2012). Electronic Supplementary Information. ChemSusChem.

- Favini, G., & Gamba, A. (1971). Electronic spectra and structure of nitroanilines. Journal of Molecular Structure.

- ResearchGate. (2009). Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares.

- The Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).

- Université de Liège. (n.d.). Spectroscopic methods of analysis - Organic analysis II.

- Bansal, M. (2023). Principles of Organic Spectroscopy. Journal of Organic and Medicinal Chemistry.

- Britannica. (n.d.). Chemical compound - Spectroscopy, Organic, Analysis.

- ResearchGate. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents.

- VNU University of Science. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.

- YouTube. (2020). Unknown Organic Spectra Experiment Part 1, Introduction and Spectra Tables.

- MDPI. (2022). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments.

- The Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition.

- National Institute of Standards and Technology. (n.d.). p-Nitroaniline. NIST WebBook.

- ResearchGate. (n.d.). Figure 6: Structures of para-nitroaniline and its methyl substituted derivatives used in our work.

- Alkali Scientific. (n.d.). This compound, 1 X 5 g (197181-5G).

- ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline.

- PubChem. (n.d.). 4-Nitroaniline. National Center for Biotechnology Information.

- Indian Academy of Sciences. (2002). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.

- ResearchGate. (n.d.). Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives.

- Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline.

- Reddit. (2023). Help with C13 NMR of p-nitroaniline. r/chemhelp.

- ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline.

- National Institute of Standards and Technology. (n.d.). p-Nitroaniline. NIST WebBook.

Sources

- 1. CAS 6313-37-7 | this compound | Jay Finechem [jayfinechem.com]

- 2. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

- 3. This compound | C8H10N2O4 | CID 80581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound(6313-37-7) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling and Management of 2,5-Dimethoxy-4-nitroaniline

Executive Summary and Compound Profile

2,5-Dimethoxy-4-nitroaniline, a substituted aniline, is a crucial intermediate in various synthetic applications, including the production of dyes and pigments and as a building block in pharmaceutical research.[1][2] While its utility is significant, its chemical structure—an aromatic amine bearing a nitro group—necessitates a rigorous and informed approach to safety. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in an understanding of its inherent toxicological and chemical properties. The causality behind each procedural recommendation is explained to foster a culture of safety and self-validation in the laboratory.

Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. The primary risks are associated with its acute toxicity upon exposure through multiple routes and its combustible nature as a fine powder.

Toxicological Profile

This compound is classified as acutely toxic and harmful if swallowed, inhaled, or in contact with skin.[3][4][5][6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it as a Category 4 acute toxin for oral, dermal, and inhalation routes.[4]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

|---|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning | GHS07 |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning | GHS07 |

Source: Aggregated from multiple Safety Data Sheets.[3][4][5][6]

The primary toxicological concern with aromatic nitro compounds is their potential to induce methemoglobinemia .[7] Absorption into the body can lead to the oxidation of iron in hemoglobin, rendering it unable to transport oxygen effectively. This can cause cyanosis (a bluish discoloration of the skin), headache, dizziness, and, in severe cases, unconsciousness. The onset of symptoms may be delayed for 2 to 4 hours or longer post-exposure, making immediate medical observation critical even if symptoms are not initially present.[8]

Physicochemical and Reactivity Hazards

While stable under normal conditions, this compound presents physical hazards that must be managed.[9]

-

Combustibility and Dust Explosion: As a combustible solid, it can form explosive mixtures with air upon intense heating. When handled as a fine powder, there is a potential for dust explosion if dispersed in the air in the presence of an ignition source.[10]

-

Incompatible Materials: It must be stored and handled separately from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates to prevent vigorous or hazardous reactions.[9][11]

-

Hazardous Decomposition: When heated to decomposition, it emits toxic fumes of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3]

Table 2: Key Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 6313-37-7 | [3][4] |

| Molecular Formula | C₈H₁₀N₂O₄ | [3][12] |

| Molecular Weight | 198.18 g/mol | [3][12] |

| Appearance | Dark khaki or yellow-orange granular crystalline powder | [5][9][13] |

| Melting Point | 146 - 155 °C | [12] |

| Boiling Point | ~401.5 °C at 760 mmHg |[5][13] |

Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures. This is best accomplished through a hierarchical approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE.

Caption: Decision workflow for chemical spill response.

Minor Spill (Manageable by lab personnel):

-

Alert: Alert personnel in the immediate area. [14]2. Isolate: Restrict access to the spill area.

-

PPE: Don appropriate PPE, including double gloves, goggles, and a lab coat. Consider a respirator if dust is airborne. [15]4. Cleanup: Gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust. [11]Sweep up the material and place it into a clearly labeled, sealable container for hazardous waste disposal. [11][15]5. Decontaminate: Clean the spill area with soap and water. [14] Major Spill (Greater than 1 liter or poses significant inhalation/fire risk):

-

Evacuate: Immediately evacuate the laboratory, alerting others as you leave. [16][14][17]2. Isolate: Close the laboratory doors to contain the spill. [16]3. Notify: Call emergency services and your institution's Environmental Health & Safety (EH&S) department immediately. [14][17]4. Assist: Provide emergency responders with the chemical's SDS and any relevant information from a safe distance.

First Aid for Personnel Exposure

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Table 3: First Aid Measures for this compound Exposure

| Exposure Route | Immediate Action Protocol |

|---|---|

| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention. [6][11] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water. Seek immediate medical attention. [11][16][15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [11][18] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink water. Seek immediate medical attention and provide the SDS to the medical personnel. [6][8][11]|

Note: In all cases of exposure, medical observation for at least 48 hours is recommended to monitor for delayed onset of symptoms like methemoglobinemia.[8]

Waste Management and Disposal

Chemical waste from this compound is classified as hazardous and must be managed according to institutional and regulatory standards (e.g., EPA, IDEM). [9][19] Step-by-Step Disposal Protocol:

-

Collection: Collect all waste, including contaminated spill debris and disposable PPE, in a designated, compatible, and properly sealed hazardous waste container. [19]2. Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and a full list of its chemical contents, including "this compound". [15][19]3. Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials. [19]4. Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. [19][20]Do not dispose of this chemical down the drain or in regular trash. [20]

References

- MSDS of this compound. (2010). Capot Chemical. URL

- Spill Control/Emergency Response. (2025). EHSO Manual 2025-2026. URL

- This compound | 6313-37-7. Chemical Bull Pvt. Ltd. URL

- SAFETY DATA SHEET: 2-Methoxy-4-nitroaniline. (2025). Fisher Scientific. URL

- SAFETY DATA SHEET: Aldrich 185310. (2025). MilliporeSigma. URL

- OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. URL

- Chemical Spills. Purdue University Environmental Health and Safety. URL

- This compound Handling and Storage. ECHEMI. URL

- Chemical Spill Procedures. Princeton University Environmental Health and Safety. URL

- This compound | C8H10N2O4 | CID 80581.

- Safety data sheet: 2-Methoxy-4-nitroaniline. (2023). CPAchem. URL

- This compound >= 98%. Sigma-Aldrich. URL

- Chemical Spill Response Plan. (2025). Lane Community College. URL

- Chemical Safety: Personal Protective Equipment. University of California, San Francisco. URL

- Emergency Response Procedure. LEAP Online. URL

- This compound Properties. ECHEMI. URL

- Personal protective equipment for working with nitrovinyl compounds. Benchchem. URL

- SAFETY DATA SHEET: 2-Methoxy-4-nitroaniline. (2025). Thermo Fisher Scientific. URL

- GPS Safety Summary: 2-methoxy-4-nitroaniline. (2021). Aarti Industries. URL

- Personal Protective Equipment. Miami University. URL

- Personal Protective Equipment. (2025). US EPA. URL

- SAFETY DATA SHEET: 4-Nitroaniline. TCI Chemicals. URL

- 2,5-Dimethoxy-4-nitrobenzenamine SDS. ECHEMI. URL

- CAS 6313-37-7 | this compound. Jay Finechem. URL

- Safety Data Sheet: 4-Nitroaniline. Carl ROTH. URL

- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. URL

- SAFETY DATA SHEET: 4,5-Dimethoxy-2-nitroaniline. (2023). FUJIFILM Wako Chemicals. URL

- Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.

Sources

- 1. This compound | 6313-37-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. CAS 6313-37-7 | this compound | Jay Finechem [jayfinechem.com]

- 3. capotchem.cn [capotchem.cn]

- 4. This compound | C8H10N2O4 | CID 80581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fr.cpachem.com [fr.cpachem.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound = 98 6313-37-7 [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. purdue.edu [purdue.edu]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 17. inside.lanecc.edu [inside.lanecc.edu]

- 18. leap.epa.ie [leap.epa.ie]

- 19. engineering.purdue.edu [engineering.purdue.edu]

- 20. aarti-industries.com [aarti-industries.com]

The Strategic Intermediate: A Technical Guide to 2,5-Dimethoxy-4-nitroaniline in Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

In the landscape of fine chemical synthesis, certain intermediates emerge as pivotal players, unlocking pathways to a diverse array of complex molecules. 2,5-Dimethoxy-4-nitroaniline is one such unassuming yet powerful scaffold. Characterized by a strategically substituted benzene ring bearing two methoxy groups, a nitro group, and an amine, this compound offers a unique combination of electronic and steric properties. This guide, intended for the discerning chemist, delves into the synthesis, properties, and multifaceted applications of this compound, positioning it as a key intermediate in the synthesis of high-performance dyes and pharmaceutically relevant heterocyclic systems.

Part 1: Physicochemical Properties and Safety Profile

A thorough understanding of a chemical's properties is paramount for its effective and safe utilization in a laboratory setting.

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₄ | [1] |

| Molecular Weight | 198.18 g/mol | [1] |

| Appearance | Dark khaki granular crystalline powder | - |

| Melting Point | 152-155 °C | - |

| Solubility | Limited solubility in water. Generally soluble in polar organic solvents such as ethanol, acetone, and methanol.[2][3] | - |

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact, wash the affected area immediately with copious amounts of water.

Part 2: Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process starting from the readily available 1,4-dimethoxybenzene. This involves an electrophilic aromatic substitution (nitration) followed by a selective reduction.

Conceptual Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,5-Dimethoxy-1,4-dinitrobenzene

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,4-dimethoxybenzene (1 equiv.).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (2.2 equiv.) and concentrated sulfuric acid (2.2 equiv.) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. The methoxy groups are activating ortho, para-directors, and the introduction of the first nitro group deactivates the ring, but the second nitration is still feasible under these conditions.

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry in a desiccator.

-

Recrystallize the crude product from ethanol to yield pure 2,5-Dimethoxy-1,4-dinitrobenzene. Typical yields for dinitration of activated benzenes can be high, though side reactions are possible.[4]

Step 2: Synthesis of this compound

-

Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (1.2 equiv.) in water.

-

In a separate flask, create a suspension of 2,5-Dimethoxy-1,4-dinitrobenzene (1 equiv.) in a mixture of ethanol and water.

-

Add the sodium sulfide solution to the dinitrobenzene suspension. The partial reduction of a dinitro compound to a nitroaniline can be achieved using a controlled amount of a mild reducing agent like sodium sulfide.

-

Gently heat the mixture under reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling, the product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Part 3: Application in Azo Dye Synthesis

The primary amine group of this compound makes it an excellent diazo component for the synthesis of azo dyes. The presence of the electron-withdrawing nitro group and electron-donating methoxy groups on the ring system allows for the tuning of the resulting dye's color and fastness properties.

General Reaction Scheme for Azo Dye Synthesis

Caption: General workflow for the synthesis of an azo dye.

Exemplary Protocol: Synthesis of a Naphthol-Based Azo Dye

Step 1: Diazotization of this compound

-

In a beaker, dissolve this compound (1 equiv.) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is crucial and requires low temperatures for stability.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.

Step 2: Azo Coupling with 2-Naphthol

-

In a separate beaker, dissolve 2-naphthol (1 equiv.) in an aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Collect the dye by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

Part 4: Application in Pharmaceutical Intermediate Synthesis

The structural motifs present in this compound make it a valuable precursor for the synthesis of various heterocyclic compounds of medicinal interest, particularly benzimidazoles and quinoxalines. The ortho-disposed amino and nitro groups can undergo reductive cyclization with various reagents to form these fused ring systems.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a core scaffold in many pharmaceutical agents with a wide range of biological activities.[5] A one-pot reductive cyclization of this compound with an aldehyde can efficiently produce substituted benzimidazoles.[6][7][8]

Illustrative Protocol: Synthesis of a 2-Substituted-5,8-dimethoxybenzimidazole

-

In a round-bottom flask, combine this compound (1 equiv.), a suitable aromatic or aliphatic aldehyde (1.1 equiv.), and a reducing agent such as sodium dithionite (Na₂S₂O₄) (3 equiv.) in a solvent like ethanol or a mixture of ethanol and water.[7]

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The nitro group is reduced to an amine, which then undergoes condensation with the aldehyde and subsequent cyclization to form the benzimidazole ring.

-

Upon completion, cool the reaction mixture and add water to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Synthesis of Quinoxaline Derivatives

Quinoxalines are another class of nitrogen-containing heterocycles with significant biological activities.[9][10] They can be synthesized from o-nitroanilines through condensation with 1,2-dicarbonyl compounds following a reduction step.[11][12][13]

Conceptual Pathway to Quinoxalines

Caption: Conceptual route to quinoxaline derivatives.

Conclusion

This compound stands out as a chemical intermediate of significant strategic value. Its synthesis, while requiring careful control of reaction conditions, is achievable from common starting materials. Its true utility is realized in its applications, where the interplay of its functional groups allows for the efficient construction of vibrant azo dyes and medicinally important heterocyclic scaffolds. For the synthetic chemist, a comprehensive understanding of this molecule's properties and reactivity opens doors to innovation in both materials science and drug discovery.

References

- PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information.

- Solubility of Things. (n.d.). 4-Nitroaniline.

- ChemBK. (n.d.). m-Nitroaniline.

- ResearchGate. (n.d.). Solubilities of nitroanilines in different solvents at 303 K.

- Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (n.d.). Solubility of p-nitroaniline and the basic strength of aqueous alcohols (and other oxygen-containing compounds). Royal Society of Chemistry.

- Indian Journal of Chemistry. (n.d.). A green synthesis of benzimidazoles.

- ResearchGate. (n.d.). Nitration of 1,3,5-Trimethoxybenzene.

- Green Chemistry. (n.d.). Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy. Royal Society of Chemistry.

- Progress in Chemical and Biochemical Research. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water.

- Organic Chemistry Portal. (n.d.). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization.

- PubMed Central. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines.

- MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.

- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.

- ResearchGate. (n.d.). Test reaction of 1,4-dimethoxybenzene with optimized reaction conditions (compare Table 1, entry 9).

- Oriental Journal of Chemistry. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres.

- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.

- ResearchGate. (n.d.). Quinoxaline synthesis from 2-nitroanilines and vicinal diols via transfer hydrogenative condensation.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nitration of dimethoxybenzenes, mesitylene and toluene with nitric acid and mixed acid studied by 15N-CIDNP. Royal Society of Chemistry.

- The Synthesis of Azo Dyes. (n.d.).

- Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.

- ResearchGate. (n.d.). Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant.

- PMC. (2020). Classifications, properties, recent synthesis and applications of azo dyes.

- Journal of the Chemical Society. (1965). Orientation in the Nitration of Trisubstituted Benzenes.

- OUCI. (n.d.). Synthesis and structural investigations of the 2-methoxy-5-nitro aniline based azo molecules: Red emitting behavior in LFP and DFT studies.

- Google Patents. (n.d.). CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline.

- MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Numerade. (n.d.). Synthesize from benzene. (Hint: All of these require diazonium ions.) (d) 4-methoxyaniline.

- Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).

Sources

- 1. This compound | C8H10N2O4 | CID 80581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. mdpi.com [mdpi.com]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]

- 8. Benzimidazole synthesis [organic-chemistry.org]

- 9. soc.chim.it [soc.chim.it]

- 10. Quinoxaline synthesis [organic-chemistry.org]

- 11. Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Application of 2,5-Dimethoxy-4-nitroaniline in Dye Synthesis

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of azo dyes derived from 2,5-Dimethoxy-4-nitroaniline. This key intermediate, valued for its unique electronic and structural properties, serves as a versatile diazo component for producing a range of vibrant and high-performance colorants, particularly in the red, yellow, and black shades.[1] This document is intended for researchers, scientists, and professionals in the fields of dye chemistry and material science, offering detailed experimental protocols, mechanistic insights, and a thorough examination of the structure-property relationships that govern the performance of these dyes.

Introduction: The Strategic Importance of this compound in Azo Dye Chemistry

Azo dyes represent the largest and most diverse class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic systems. Their synthesis is a cornerstone of industrial organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by its coupling with an electron-rich aromatic compound.[1]

This compound stands out as a premier diazo component due to the synergistic electronic effects of its substituents. The presence of two electron-donating methoxy (-OCH₃) groups and a powerful electron-withdrawing nitro (-NO₂) group significantly influences the reactivity of the diazonium salt and the photophysical properties of the resulting dyes. This strategic substitution pattern is key to achieving specific hues, high tinctorial strength, and desirable fastness properties.

Causality of Substituent Effects:

-

Electron-Withdrawing Nitro Group: The nitro group at the para-position to the amine is crucial. It decreases the basicity of the amine, which necessitates the use of strong acidic conditions for effective diazotization. More importantly, it strongly enhances the electrophilicity of the resulting diazonium salt, making it a more potent electrophile for the coupling reaction. This leads to efficient dye formation and can contribute to improved lightfastness of the final dye.[2]

-

Electron-Donating Methoxy Groups: The methoxy groups at the 2 and 5 positions increase the electron density of the aromatic ring. This has a bathochromic effect (deepening of color) on the resulting dye, shifting the absorption maximum to longer wavelengths. The positions of these groups also play a role in the overall planarity and solubility of the dye molecule, which can impact its application properties.

The Synthetic Pathway: From Amine to Azo Dye

The synthesis of azo dyes from this compound follows a well-established, yet nuanced, two-stage process. The overall workflow is depicted below.

Caption: General workflow for azo dye synthesis.

Stage 1: Diazotization of this compound

Diazotization is the conversion of the primary amino group of this compound into a diazonium salt. This reaction is conducted at low temperatures (typically 0-5 °C) to prevent the decomposition of the thermally unstable diazonium salt. The process involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric or hydrochloric acid.

Caption: Mechanism of diazotization.

Experimental Protocol: Diazotization (Representative)

The following protocol is a representative procedure based on established methods for the diazotization of nitroanilines.[3][4][5] Researchers should optimize conditions for their specific setup.

Materials:

| Reagent | CAS No. | Molar Mass ( g/mol ) |

| This compound | 6313-37-7 | 198.18 |

| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 |

| Urea | 57-13-6 | 60.06 |

| Distilled Water | 7732-18-5 | 18.02 |

| Ice | N/A | 18.02 |

Procedure:

-

Preparation of the Amine Suspension: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (e.g., 6 mL) to distilled water (e.g., 50 mL) with cooling. To this acidic solution, add this compound (e.g., 0.024 mol, 4.76 g) to form a fine suspension.

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. It is critical to maintain this temperature throughout the diazotization.

-

Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (e.g., 0.024 mol, 1.66 g) in a minimal amount of cold distilled water (e.g., 10 mL).

-

Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension over 30-45 minutes.[5] The temperature must be kept below 5 °C. The reaction is exothermic.

-

Completion and Quenching: After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C. Check for the completion of diazotization using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is positive, add a small amount of urea portion-wise until the test is negative to destroy the excess nitrous acid.[3] The resulting clear, yellowish solution is the diazonium salt, which should be used immediately in the next step.

Stage 2: The Azo Coupling Reaction

The diazonium salt formed is a weak electrophile and will react with electron-rich coupling components in an electrophilic aromatic substitution reaction to form the azo dye. The choice of coupling component is the primary determinant of the final color of the dye.

Caption: Mechanism of azo coupling.

Key Coupling Components and Resulting Dye Classes:

The versatility of this compound allows for its use with a wide array of coupling components to produce various classes of dyes, particularly disperse dyes for hydrophobic fibers like polyester.[3][6]

| Coupling Component Class | Representative Examples | Resulting Dye Shade (Typical) |

| Naphthols | 2-Naphthol, 1-Naphthol | Orange to Red, Brown |

| Aromatic Amines | N,N-diethylaniline, N-phenylnaphthylamine | Yellow to Red |

| Phenols | Phenol, Resorcinol (1,3-dihydroxybenzene), 3-Aminophenol | Yellow to Orange |

| Heterocyclic Couplers | Pyrazolones, Coumarins, Thiophenes | Bright Yellows, Reds, Blues |

Experimental Protocol: Coupling with 2-Naphthol (Representative)

-

Preparation of Coupling Solution: In a beaker, dissolve 2-Naphthol (e.g., 0.024 mol, 3.46 g) in an aqueous solution of sodium hydroxide (e.g., 10% w/v) to form the sodium naphtholate salt. Cool this solution to 0-5 °C in an ice bath. The alkaline conditions are necessary to deprotonate the phenol, forming the more strongly activating phenoxide ion.

-

Coupling Reaction: Slowly add the cold diazonium salt solution prepared in Stage 1 to the cold naphtholate solution with vigorous stirring. The coupling reaction is typically rapid, and a brightly colored precipitate of the azo dye will form immediately.

-

Isolation and Purification: Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.[7] The precipitated dye is then collected by vacuum filtration, washed thoroughly with cold water to remove any inorganic salts, and dried. Recrystallization from a suitable solvent, such as ethanol or an ethanol-methanol mixture, can be performed to purify the dye.[4]

Properties and Performance of Derived Dyes

The molecular structure of the dyes derived from this compound dictates their spectral properties and their performance in application, such as their fastness on textile fibers.

Spectral Properties

The color of the synthesized dyes is determined by their absorption of light in the visible spectrum. The position of the maximum absorption wavelength (λmax) is influenced by the electronic nature of the coupling component.

Table of Representative Spectral Data:

| Diazo Component | Coupling Component | λmax (nm) in DMF | Reference |

| 2-Methoxy-5-nitroaniline | 1-Hydroxynaphthalene | 490 | [4] |

| 2-Methoxy-5-nitroaniline | 2-Hydroxynaphthalene | 480 | [4] |

| 2-Methoxy-5-nitroaniline | N-Phenylnaphthylamine | 526 | [4] |

| 2-Methoxy-5-nitroaniline | 1,3-Diaminobenzene | 480 | [4] |

| 2-Methoxy-5-nitroaniline | 1,3-Dihydroxybenzene | 416 | [4] |

| 2-Methoxy-5-nitroaniline | 3-Aminophenol | 470 | [4] |

*Data for the isomeric 2-Methoxy-5-nitroaniline is presented as a close approximation for dyes derived from this compound.

Fastness Properties

For textile applications, the resistance of the dye to various environmental factors is critical. Dyes derived from nitroanilines generally exhibit good fastness properties on synthetic fibers like polyester.

-

Lightfastness: The presence of the nitro group often contributes to good to very good lightfastness, with ratings typically in the range of 5-7 on the blue wool scale.[1]

-

Washfastness: These disperse dyes, due to their low water solubility and physical entrapment within the fiber matrix, generally show very good to excellent washfastness, with ratings of 4-5 on the grey scale.[1][3]

-

Sublimation Fastness: This is a crucial property for disperse dyes applied at high temperatures. The sublimation fastness is generally good and can be enhanced by increasing the molecular size of the dye.

Conclusion